1,2-Ethanedione, 1,2-di-10h-phenothiazin-10-yl-
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Overview
Description
1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione is a chemical compound with the molecular formula C26H16N2O2S2. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its various chemical and biological properties .
Preparation Methods
The synthesis of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of phenothiazine with ethanedione derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenothiazine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The compound’s phenothiazine rings allow it to participate in redox reactions, which can affect cellular oxidative stress levels .
Comparison with Similar Compounds
1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione can be compared with other phenothiazine derivatives, such as:
2-chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)ethanone: This compound has similar structural features but different reactivity and applications.
1,3,5-tri(10H-phenothiazin-10-yl)benzene: This compound has multiple phenothiazine units attached to a benzene ring, leading to unique electronic properties.
The uniqueness of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione lies in its specific arrangement of phenothiazine units and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
6283-46-1 |
---|---|
Molecular Formula |
C26H16N2O2S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1,2-di(phenothiazin-10-yl)ethane-1,2-dione |
InChI |
InChI=1S/C26H16N2O2S2/c29-25(27-17-9-1-5-13-21(17)31-22-14-6-2-10-18(22)27)26(30)28-19-11-3-7-15-23(19)32-24-16-8-4-12-20(24)28/h1-16H |
InChI Key |
LWNPJAXCRSELQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Key on ui other cas no. |
6283-46-1 |
Origin of Product |
United States |
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